5-fluoro-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2-(methanesulfonamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2-(methanesulfonamido)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a fluoro group, a cyclopropylmethyl group, and a methanesulfonamido group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2-(methanesulfonamido)benzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the fluoro group, and attachment of the cyclopropylmethyl and methanesulfonamido groups. Common synthetic routes may involve:
Formation of the Benzamide Core: This can be achieved through the reaction of an appropriate aniline derivative with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Fluoro Group: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Cyclopropylmethyl Group: This step may involve the use of cyclopropylmethyl bromide in the presence of a base like potassium carbonate.
Introduction of the Methanesulfonamido Group: This can be achieved through the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2-(methanesulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the fluoro group could yield a variety of substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-fluoro-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2-(methanesulfonamido)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-(methanesulfonamido)benzamide: Lacks the cyclopropylmethyl and hydroxy(phenyl)methyl groups.
N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2-(methanesulfonamido)benzamide: Lacks the fluoro group.
Uniqueness
The presence of the fluoro group, cyclopropylmethyl group, and methanesulfonamido group in 5-fluoro-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2-(methanesulfonamido)benzamide makes it unique compared to similar compounds
Properties
IUPAC Name |
5-fluoro-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2-(methanesulfonamido)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-27(25,26)22-16-8-7-14(20)11-15(16)18(24)21-12-19(9-10-19)17(23)13-5-3-2-4-6-13/h2-8,11,17,22-23H,9-10,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBUUVHGUQLTCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)F)C(=O)NCC2(CC2)C(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.